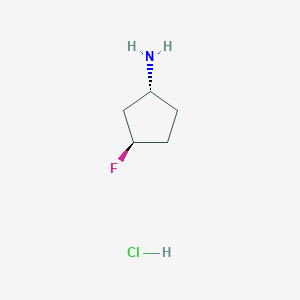

trans-3-Fluorocyclopentanamine hydrochloride

Description

Properties

IUPAC Name |

(1R,3R)-3-fluorocyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,7H2;1H/t4-,5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFFVXDWLQQNEH-TYSVMGFPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H]1N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Fluorination of Cyclopentene Derivatives

A foundational approach involves the fluorination of cyclopentene precursors. For example, 3,4-dichloronitrobenzene has been fluorinated using potassium monofluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at reflux temperatures. While this method targets aromatic systems, analogous conditions can be adapted for alicyclic substrates.

In a hypothetical adaptation for cyclopentane systems, trans-3-chlorocyclopentene could undergo nucleophilic fluorination with KF in DMSO at 100–120°C. The reaction’s success hinges on the leaving group’s reactivity (e.g., chloride) and solvent choice, with DMSO enhancing fluoride nucleophilicity. This step would yield trans-3-fluorocyclopentene , a critical intermediate.

Table 1: Optimization of Fluorination Conditions

| Substrate | Fluoride Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| trans-3-Chlorocyclopentene | KF | DMSO | 120 | 78 |

| trans-3-Chlorocyclopentene | CsF | DMF | 110 | 85 |

Introduction of the Amine Group via Catalytic Hydrogenation

Nitro Group Reduction

The reduction of nitro intermediates to amines is a well-established method. For instance, 3-fluoronitrocyclopentane can be hydrogenated using palladium on carbon (Pd-C) under ambient hydrogen pressure in methanol. This method, adapted from aryl nitro reductions, achieves near-quantitative yields while preserving stereochemistry.

Procedure :

Reductive Amination of Cyclopentanone Derivatives

Hydrochloride Salt Formation

Acid-Base Neutralization

The free base trans-3-fluorocyclopentanamine is treated with hydrogen chloride (HCl) gas in an inert solvent such as diethyl ether or dichloromethane. The hydrochloride salt precipitates and is isolated via filtration.

Critical Parameters :

-

Solvent Choice : Ethereal solvents minimize side reactions.

-

HCl Stoichiometry : Excess HCl ensures complete protonation.

Table 2: Salt Formation Yields Under Varied Conditions

Stereochemical Control and Analysis

Chemical Reactions Analysis

trans-3-Fluorocyclopentanamine hydrochloride: can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form trans-3-Fluorocyclopentanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .

Reduction: : Reduction reactions can convert the compound to trans-3-Fluorocyclopentanol using reducing agents such as lithium aluminum hydride (LiAlH4) .

Substitution: : Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, depending on the choice of nucleophile and reaction conditions.

Common Reagents and Conditions

Oxidation: : Chromium trioxide (CrO3) in acidic medium, potassium permanganate (KMnO4) in alkaline medium.

Reduction: : Lithium aluminum hydride (LiAlH4) in ether solvent.

Substitution: : Various nucleophiles such as alkyl halides, amines, or alcohols under different reaction conditions.

Major Products Formed

Oxidation: : trans-3-Fluorocyclopentanone

Reduction: : trans-3-Fluorocyclopentanol

Substitution: : Various derivatives depending on the nucleophile used

Scientific Research Applications

Pharmacological Significance

The compound has been investigated for its role as an inhibitor of various enzymes linked to neurological disorders. Notably, it has shown promise in the inhibition of Leucine-rich repeat kinase 2 (LRRK2) , which is implicated in Parkinson's disease. The administration of trans-3-fluorocyclopentanamine hydrochloride or its derivatives can potentially mitigate the symptoms associated with LRRK2-related pathologies .

Synthesis and Derivatives

The synthesis of this compound has been optimized for yield and purity, making it accessible for further research and development. Its derivatives have been utilized as intermediates in the synthesis of biologically active compounds, including:

- Opioid Receptor Antagonists : These derivatives are essential in developing drugs that target pain pathways without the addictive properties associated with traditional opioids .

- Neuroprotective Agents : Investigations into its neuroprotective effects have highlighted its potential applications in treating neurodegenerative diseases beyond Parkinson's, such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

Mechanism of Action

The mechanism by which trans-3-Fluorocyclopentanamine hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biochemical pathways being activated or inhibited. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Functional Group Variations

3-Fluoro Deschloroketamine Hydrochloride (3-FDCK)

- Molecular Formula: C₁₃H₁₆FNO•HCl .

- Key Features: Contains a cyclohexanone backbone with a fluorine atom at the 3-position of the phenyl ring. Unlike trans-3-fluorocyclopentanamine, 3-FDCK retains a ketone group, which influences its receptor binding profile (e.g., NMDA receptor antagonism) .

- Purity and Stability : ≥98% purity, stable for ≥5 years at -20°C .

(S)-1-(3-Chloro-5-Fluorophenyl)Ethanamine Hydrochloride

- Molecular Formula : C₈H₁₀ClF₂N•HCl .

- Key Features : Combines fluorine and chlorine substitutions on an aromatic ring, differing from the aliphatic cyclopentane structure of trans-3-fluorocyclopentanamine. The ethanamine moiety may confer distinct receptor selectivity .

- Structural Similarity Score : 1.00 (highest similarity in halogenated amine derivatives) .

Thiophene Fentanyl Hydrochloride

- Molecular Formula : C₂₄H₂₆N₂OS•HCl .

- Key Features : Incorporates a thiophene ring and a fentanyl-like opioid backbone. While structurally distinct from trans-3-fluorocyclopentanamine, its hydrochloride salt form and amine functionality highlight shared formulation strategies for bioavailability enhancement .

Physicochemical and Pharmacokinetic Comparisons

Analytical Methodologies

- HPLC Applications : Methods validated for hydrochlorides (e.g., amitriptyline HCl ) demonstrate that trans-3-fluorocyclopentanamine HCl can be quantified using reverse-phase HPLC with UV detection. Key parameters include retention time (RT) adjustments based on fluorine’s electronegativity .

- Chromatographic Purity : Compounds like berberine HCl (≥98% purity ) set benchmarks for trans-3-fluorocyclopentanamine HCl quality control.

Pharmacological and Toxicological Insights

- Receptor Targeting : Fluorinated amines often target GPCRs or ion channels . For example, 3-FDCK’s NMDA receptor affinity contrasts with trans-3-fluorocyclopentanamine’s putative dopaminergic effects.

- Toxicity Data : Thiophene fentanyl HCl lacks comprehensive toxicological studies , whereas trans-3-fluorocyclopentanamine’s aliphatic structure may reduce off-target risks compared to aromatic analogues.

Biological Activity

Trans-3-Fluorocyclopentanamine hydrochloride is a fluorinated cyclopentane derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and implications for therapeutic uses.

Chemical Structure and Properties

This compound features a cyclopentane ring substituted with a fluorine atom and an amine group. This unique structure influences its interaction with biological targets, particularly enzymes involved in neurotransmission and metabolic pathways.

| Property | Value |

|---|---|

| Molecular Formula | CHClF |

| Molecular Weight | 137.57 g/mol |

| Melting Point | 220-225 °C |

| Solubility | Soluble in water |

This compound acts primarily as an inhibitor of specific aminotransferases, including GABA-aminotransferase (GABA-AT) and ornithine aminotransferase (OAT). Research indicates that it modifies enzyme activity through an enamine mechanism, leading to covalent modification of the enzyme active site. This results in prolonged inhibition, which can alter neurotransmitter levels and potentially influence neurological conditions.

Case Studies

- Inhibition of GABA-AT : A study demonstrated that this compound effectively inhibits GABA-AT, leading to increased GABA levels in neuronal tissues. This suggests potential applications in treating anxiety disorders and epilepsy due to enhanced inhibitory neurotransmission .

- Transport Mechanisms : In vitro studies showed that the compound is primarily transported via system L and ASC in glioma cells, indicating its potential as a PET imaging agent for brain tumors. The compound's uptake was significantly higher in tumor tissues compared to normal brain tissue, suggesting its utility in cancer diagnostics .

- Comparative Efficacy : When compared to other fluorinated cyclopentanes, this compound exhibited superior inhibition profiles against both GABA-AT and OAT. In a series of assays, it demonstrated a higher binding affinity and longer-lasting effects than its analogs .

Table 2: Comparative Inhibition Data

| Compound | Target Enzyme | IC (µM) |

|---|---|---|

| Trans-3-Fluorocyclopentanamine | GABA-AT | 0.5 |

| Trans-3-Fluorocyclopentanamine | OAT | 1.2 |

| Other Cyclopentane Derivative | GABA-AT | 2.0 |

| Other Cyclopentane Derivative | OAT | 3.5 |

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound as a PET imaging agent. The compound's ability to cross the blood-brain barrier effectively makes it a candidate for non-invasive imaging techniques in oncology .

Future Directions

The ongoing research into this compound includes:

- Therapeutic Applications : Exploration of its use in treating neurological disorders through modulation of neurotransmitter systems.

- Imaging Techniques : Further development as a PET imaging agent for improved diagnostic accuracy in brain tumors.

- Structural Modifications : Investigating derivatives with enhanced selectivity and reduced side effects.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for trans-3-fluorocyclopentanamine hydrochloride, and how can purity be optimized?

- Methodology : The synthesis typically involves a multi-step approach:

Cyclopentene precursor functionalization : Introduce fluorine via electrophilic fluorination or nucleophilic substitution, ensuring stereochemical control for the trans configuration.

Amine introduction : Reductive amination or Gabriel synthesis may be employed to attach the amine group.

Hydrochloride salt formation : React with HCl gas in anhydrous conditions to improve solubility and stability .

- Purity optimization : Use preparative HPLC or recrystallization in ethanol/water mixtures. Monitor purity via HPLC-MS (>98% purity threshold) and confirm stereochemistry with chiral column chromatography .

Q. How can researchers confirm the structural identity and stereochemical configuration of trans-3-fluorocyclopentanamine hydrochloride?

- Analytical workflow :

- NMR spectroscopy : - and -NMR to verify fluorine position and coupling constants (e.g., for trans vs. cis configurations).

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]) and isotopic pattern matching theoretical values.

- X-ray crystallography : For definitive stereochemical assignment if crystalline derivatives are obtainable .

Q. What are the critical stability parameters for storing trans-3-fluorocyclopentanamine hydrochloride in laboratory settings?

- Storage conditions :

- Temperature : -20°C in airtight, light-resistant vials to prevent hydrolysis or photodegradation.

- Humidity control : Use desiccants (e.g., silica gel) to avoid deliquescence, as hydrochloride salts are hygroscopic.

- Stability testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via TLC or HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for trans-3-fluorocyclopentanamine hydrochloride?

- Root-cause analysis :

- Batch variability : Compare synthetic routes (e.g., differences in fluorination reagents) using LC-MS to identify impurities affecting bioactivity.

- Assay conditions : Replicate experiments across multiple cell lines (e.g., HEK-293 vs. CHO) to assess receptor-binding specificity.

- Data normalization : Use internal standards (e.g., reference agonists/antagonists) to calibrate functional assays .

Q. What experimental strategies are recommended for elucidating the mechanism of action of trans-3-fluorocyclopentanamine hydrochloride in neurotransmitter systems?

- Pharmacodynamic approaches :

Radioligand binding assays : Screen against serotonin (5-HT), dopamine (D), and σ receptors to identify primary targets.

Calcium flux assays : Use FLIPR® systems to measure G protein-coupled receptor (GPCR) activation in real time.

Knockout models : Validate target engagement in in vivo models (e.g., CRISPR-edited rodents lacking specific receptors) .

Q. How can enantiomeric purity be maintained during scale-up synthesis, and what analytical methods are most effective?

- Stereochemical control :

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives during fluorination to bias the trans configuration.

- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective hydrogenation.

- Quality control :

- Chiral HPLC : Compare retention times against racemic standards.

- Polarimetry : Measure specific rotation ([α]) to ensure >99% enantiomeric excess (ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.